4-[3-Methoxy-2-(2-methylphenoxy)acryloyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-Methoxy-2-(2-methylphenoxy)acryloyl]morpholine is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring attached to a methoxyphenyl acrylate moiety
Vorbereitungsmethoden
The synthesis of 4-[3-Methoxy-2-(2-methylphenoxy)acryloyl]morpholine typically involves the reaction of 3-methoxy-2-(2-methylphenoxy)acrylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a controlled temperature. The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
4-[3-Methoxy-2-(2-methylphenoxy)acryloyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-[3-Methoxy-2-(2-methylphenoxy)acryloyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-[3-Methoxy-2-(2-methylphenoxy)acryloyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-[3-Methoxy-2-(2-methylphenoxy)acryloyl]morpholine can be compared with other similar compounds, such as:
4-[3-Methoxy-2-(2-methylphenoxy)acryloyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-[3-Methoxy-2-(2-methylphenoxy)acryloyl]pyrrolidine: Contains a pyrrolidine ring instead of a morpholine ring.
4-[3-Methoxy-2-(2-methylphenoxy)acryloyl]azetidine: Features an azetidine ring in place of the morpholine ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for particular applications .
Eigenschaften
Molekularformel |
C15H19NO4 |
---|---|
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
(E)-3-methoxy-2-(2-methylphenoxy)-1-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H19NO4/c1-12-5-3-4-6-13(12)20-14(11-18-2)15(17)16-7-9-19-10-8-16/h3-6,11H,7-10H2,1-2H3/b14-11+ |
InChI-Schlüssel |
HNJBQNGOVXZGBQ-SDNWHVSQSA-N |
Isomerische SMILES |
CC1=CC=CC=C1O/C(=C/OC)/C(=O)N2CCOCC2 |
Kanonische SMILES |
CC1=CC=CC=C1OC(=COC)C(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.